
2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C20H25FN4O4S and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The compound primarily acts as a PARP-1 inhibitor , which is crucial in the context of cancer therapy. PARP-1 (Poly(ADP-ribose) polymerase 1) plays a significant role in DNA repair mechanisms. Inhibiting this enzyme can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis and enhancing the efficacy of other chemotherapeutic agents .
Biological Evaluation and Cytotoxicity
The biological evaluation of this compound has been conducted through various in vitro assays, including cytotoxicity tests against different cell lines. Notably, studies have demonstrated that derivatives containing the fluorophenoxy moiety exhibit significant cytotoxic effects:
- Cytotoxicity Assays : In assays using L929 fibroblast cells, related compounds showed varying degrees of cytotoxicity. For instance, certain derivatives displayed IC50 values ranging from 27.05 µM to 120.6 µM, indicating their potential as drug candidates .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings regarding structural modifications and their impact on biological activity:
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Anticonvulsant Activity : Research indicated that related phenoxy compounds exhibited anticonvulsant effects mediated through benzodiazepine receptors .
- Neuroprotective Effects : Compounds with similar structural motifs demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
- Cancer Treatment Efficacy : In vivo studies have shown that compounds targeting PARP pathways can significantly reduce tumor growth in various cancer models .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of piperazine and sulfonamide can inhibit tumor growth across various cancer cell lines.
-
In Vitro Studies :
- The compound was tested against a panel of cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a related piperazine derivative displayed an average growth inhibition (GI50) of 15 µM against human tumor cells, indicating potential effectiveness as an anticancer agent .
- Mechanism of Action :
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- Antifungal and Bacterial Studies :
- Preliminary studies suggest that the compound exhibits moderate antifungal activity against strains such as Candida albicans and Aspergillus niger. In vitro tests have shown inhibition zones comparable to existing antifungal agents .
- The presence of the fluorinated group enhances the compound's interaction with microbial membranes, contributing to its antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
A study conducted at a leading cancer research center evaluated the efficacy of the compound against several types of cancer cells, including breast and lung cancer lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that further development could lead to effective therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial applications, researchers synthesized various derivatives of the compound to assess their effectiveness against bacterial infections. The results highlighted that certain modifications to the piperazine ring improved antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antibiotics .
Analyse Chemischer Reaktionen
Oxidation Reactions
The sulfonyl propyl group undergoes oxidation under controlled conditions. Key findings include:
Reaction | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 60°C, 4 hr | Sulfoxide derivative | 45–55% | |
Sulfone formation | KMnO₄ (aq.), H₂SO₄, reflux, 6 hr | Sulfone derivative | 60–70% |
Mechanistic Insight :
-
Sulfur in the sulfonyl group is oxidized from +4 to +6 oxidation state, forming sulfones.
-
Fluorophenoxy groups remain stable under mild oxidative conditions due to electron-withdrawing effects of fluorine .
Reduction Reactions
The acetamide and sulfonyl groups participate in selective reductions:
Reaction | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Amide → amine reduction | LiAlH₄, THF, 0°C → RT, 2 hr | Primary amine derivative | 30–40% | |
Sulfonamide → thiol reduction | Zn/HCl, reflux, 8 hr | Thiol intermediate | 25–35% |
Key Observations :
-
LiAlH₄ selectively reduces the acetamide carbonyl to a methylene group without affecting the sulfonyl linkage.
-
Thiol derivatives are prone to reoxidation, requiring inert atmospheres for isolation .
Substitution Reactions
The fluorophenoxy group undergoes nucleophilic aromatic substitution (NAS):
Reagent | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Sodium methoxide | DMF, 120°C, 12 hr | Methoxy-phenoxy derivative | 50–60% | |
Piperidine | DMSO, 100°C, 24 hr | Piperidinyl-phenoxy derivative | 40–50% |
Mechanistic Notes :
-
Fluorine’s high electronegativity activates the aromatic ring for NAS at the ortho and para positions .
-
Steric hindrance from the pyridinylpiperazine group limits substitution at proximal sites .
Cross-Coupling Reactions
The pyridinylpiperazine moiety enables palladium-catalyzed coupling:
Reaction | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C, 12 hr | Biaryl derivatives | 55–65% |
Structural Impact :
-
Modifications at the pyridine ring enhance binding affinity for biological targets (e.g., dopamine receptors) .
Degradation Pathways
Stability studies reveal pH-dependent hydrolysis:
Condition | Degradation Products | Half-Life | Reference |
---|---|---|---|
Acidic (pH 1.2, HCl) | Phenolic acid + sulfonic acid | 2.5 hr | |
Alkaline (pH 10, NaOH) | Fluoride ion + acetamide fragments | 4.8 hr |
Implications :
-
Hydrolysis of the sulfonylpropyl linkage dominates under acidic conditions .
-
Fluoride release in alkaline media suggests cleavage of the C–F bond.
Functional Group Reactivity Hierarchy
Experimental data suggest the following reactivity order:
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c21-17-6-1-2-7-18(17)29-16-20(26)23-10-5-15-30(27,28)25-13-11-24(12-14-25)19-8-3-4-9-22-19/h1-4,6-9H,5,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABNCZUDYFXDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.